molecular formula CH3ClS B3191818 Methanesulfenylchloride CAS No. 5813-48-9

Methanesulfenylchloride

Cat. No.: B3191818
CAS No.: 5813-48-9
M. Wt: 82.55 g/mol
InChI Key: DDCYYCUMAFYDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonyl chloride, often abbreviated as MsCl, is an organosulfur compound with the formula CH3SO2Cl . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . It is the simplest organic sulfonyl chloride and is used to make methanesulfonates and to generate the elusive molecule sulfene .


Synthesis Analysis

Methanesulfonyl chloride is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene . It is also used for the mesylation of primary alcohols to synthesize the corresponding methanesulfonates .


Molecular Structure Analysis

The molecular formula for methanesulfonyl chloride is CH3SO2Cl . A single chemical unit of methanesulfonyl chloride contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms. This whole unit, called the mesyl group, is bound to a single chlorine (Cl) atom .


Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . In contrast to the formation of toluenesulfonates from alcohols and p-toluenesulfonyl chloride in the presence of pyridine, the formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene .


Physical and Chemical Properties Analysis

Methanesulfonyl chloride appears as either a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether but is reactive to water . The molar mass is 114.55 grams per mol and the density is 1.480 grams per cubic centimeter . The melting point is -32°C and the boiling point is 62°C at 18 mm Hg or 161°C at 730 mm Hg .

Mechanism of Action

Methanesulfonyl chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is used in a lot of synthesis reactions to yield other chemical compounds . Its primary use is to synthesize methanesulfonates in what is called the mesylation process .

Safety and Hazards

Methanesulfonyl chloride is considered hazardous. It may be corrosive to metals, toxic if swallowed, harmful in contact with skin, fatal if inhaled, and may cause respiratory irritation . It may also cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects .

Properties

CAS No.

5813-48-9

Molecular Formula

CH3ClS

Molecular Weight

82.55 g/mol

IUPAC Name

methyl thiohypochlorite

InChI

InChI=1S/CH3ClS/c1-3-2/h1H3

InChI Key

DDCYYCUMAFYDDU-UHFFFAOYSA-N

SMILES

CSCl

Canonical SMILES

CSCl

5813-48-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.